molecular formula C22H24BrN7O3 B5754777 2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B5754777
M. Wt: 514.4 g/mol
InChI Key: OECPQLAFYIBSDA-BUVRLJJBSA-N
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Description

2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that features a combination of furan, bromophenyl, hydrazine, morpholine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves a multi-step process:

    Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the bromination of phenylfuran.

    Hydrazone Formation: The bromophenylfuran is then reacted with hydrazine to form the corresponding hydrazone.

    Triazine Formation: The hydrazone is subsequently reacted with a triazine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and methoxy-substituted analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN7O3/c23-17-3-1-16(2-4-17)19-6-5-18(33-19)15-24-28-20-25-21(29-7-11-31-12-8-29)27-22(26-20)30-9-13-32-14-10-30/h1-6,15H,7-14H2,(H,25,26,27,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECPQLAFYIBSDA-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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